N-(2-chlorobenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide
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Overview
Description
N-(2-chlorobenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzylamine and 5-methoxyindole.
Acylation Reaction: The 2-chlorobenzylamine is reacted with an acylating agent such as acetyl chloride to form the corresponding amide.
Coupling Reaction: The amide is then coupled with 5-methoxyindole under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions may target the carbonyl group in the acetamide linkage.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The indole moiety is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorobenzyl)-2-(1H-indol-1-yl)acetamide: Lacks the methoxy group.
N-(2-chlorobenzyl)-2-(5-hydroxy-1H-indol-1-yl)acetamide: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
N-(2-chlorobenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is unique due to the presence of both the chlorobenzyl and methoxyindole moieties, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C18H17ClN2O2 |
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Molecular Weight |
328.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(5-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C18H17ClN2O2/c1-23-15-6-7-17-13(10-15)8-9-21(17)12-18(22)20-11-14-4-2-3-5-16(14)19/h2-10H,11-12H2,1H3,(H,20,22) |
InChI Key |
ZKWOTNOMJOISMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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